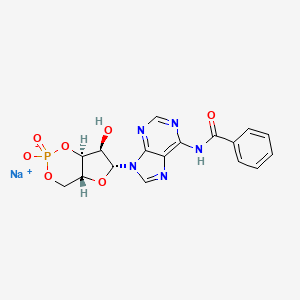

6-Bnz-cAMP sodium salt

描述

This compound selectively activates cAMP-dependent protein kinase A (PKA) without activating Epac signaling pathways . It is widely used in scientific research due to its ability to modulate various biological processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bnz-cAMP sodium salt involves the benzoylation of adenosine followed by cyclization to form the cyclic monophosphate. The reaction typically requires a benzoylating agent such as benzoyl chloride and a base like sodium hydroxide. The cyclization step is facilitated by the presence of a phosphorylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

6-Bnz-cAMP sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Sodium borohydride, ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives of the benzoyl group.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.

科学研究应用

Scientific Research Applications

The applications of 6-Bnz-cAMP sodium salt span several domains:

Cell Biology

- Cell Proliferation and Differentiation : Studies have shown that 6-Bnz-cAMP can induce osteoblastic differentiation and mineralization, making it a candidate for bone repair and regeneration therapies .

- Smooth Muscle Cell Proliferation : It has been demonstrated that 6-Bnz-cAMP inhibits the proliferation of vascular smooth muscle cells, which is significant for understanding cardiovascular diseases .

Cancer Research

- Tamoxifen Resistance : Research indicates that reactivation of the cAMP pathway using 6-Bnz-cAMP can overcome tamoxifen resistance in estrogen receptor-positive breast cancer cells . This suggests potential therapeutic applications in cancer treatment by modulating cAMP levels.

Signal Transduction Studies

- PKA Activation Studies : As a selective PKA activator, 6-Bnz-cAMP is widely used to dissect the roles of PKA in various signaling pathways. It serves as a control compound in experiments aimed at understanding the differential roles of PKA and Epac in cellular responses to cAMP .

Comparative Properties with Other Compounds

| Property | This compound | Other cAMP Analogues |

|---|---|---|

| Selectivity | Selective for PKA | Varies (some activate Epac) |

| Membrane Permeability | High | Varies |

| Metabolic Stability | High | Generally lower |

| Cellular Effects | Inhibits smooth muscle proliferation; induces osteoblast differentiation | Varies widely |

Case Studies

- Bone Regeneration : A study demonstrated that treatment with 6-Bnz-cAMP led to significant increases in markers associated with osteoblastic activity in vitro, suggesting its role as a novel growth factor for bone repair .

- Cancer Treatment : Research on breast cancer cells showed that combining PDE4D inhibitors with 6-Bnz-cAMP effectively restored sensitivity to tamoxifen, highlighting its potential in overcoming drug resistance mechanisms .

- Vascular Smooth Muscle Cells : In experiments designed to explore vascular biology, 6-Bnz-cAMP was shown to inhibit proliferation and promote apoptosis in vascular smooth muscle cells, which could have implications for treating vascular diseases .

作用机制

6-Bnz-cAMP sodium salt exerts its effects by selectively activating cAMP-dependent protein kinase A (PKA). This activation occurs through the binding of 6-Bnz-cAMP to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various downstream effects. The compound does not activate Epac signaling pathways, making it a specific activator of PKA .

相似化合物的比较

Similar Compounds

- 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt

- N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt

- 8-pCPT-2’-O-Me-cAMP-AM

Uniqueness

6-Bnz-cAMP sodium salt is unique due to its selective activation of PKA without affecting Epac signaling pathways. This specificity allows researchers to study PKA-dependent processes without interference from other cAMP-mediated pathways. Additionally, its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies .

生物活性

6-Bnz-cAMP sodium salt, or 6-benzoyl-cyclic adenosine monophosphate sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP) that has garnered attention for its selective activation of protein kinase A (PKA) without influencing exchange proteins activated by cAMP (Epac). This compound is particularly valuable in research settings due to its ability to penetrate cell membranes effectively, allowing it to mimic the actions of cAMP within various biological contexts.

Chemical Structure:

- Chemical Name: N-benzoyladenosine cyclic 3',5'-(hydrogen phosphate) monosodium salt

- Molecular Formula: C₁₅H₁₅N₄O₅P·Na

- Molecular Weight: 455.29 g/mol

Mechanism of Action:

this compound activates PKA by binding to its regulatory subunits, leading to a conformational change that releases the catalytic subunits. This activation allows PKA to phosphorylate various target proteins, which in turn influences numerous cellular processes such as cell proliferation, differentiation, and metabolism . Unlike natural cAMP, 6-Bnz-cAMP can readily cross cell membranes due to its structural modifications, enhancing its utility in experimental setups.

Biological Activities and Applications

This compound has been shown to exhibit several significant biological activities:

- Selective Activation of PKA: It selectively stimulates PKA pathways while avoiding Epac activation, making it a precise tool for studying PKA's role in cellular signaling .

- Inhibition of Vascular Smooth Muscle Cell Proliferation: Research indicates that 6-Bnz-cAMP acts synergistically with other compounds (e.g., 8-CPT-2Me-cAMP) to inhibit the proliferation of vascular smooth muscle cells, suggesting potential therapeutic applications in cardiovascular diseases .

- Bone Regeneration: Studies have demonstrated that 6-Bnz-cAMP can function as a bone-inducing growth factor, promoting osteogenic differentiation and enhancing bone repair processes .

Table 1: Summary of Biological Activities

Case Study: Vascular Smooth Muscle Cell Proliferation

In a study by Hewer et al. (2011), the effects of 6-Bnz-cAMP on vascular smooth muscle cells were examined. The results showed that treatment with this compound significantly reduced cell proliferation rates when combined with 8-CPT-2Me-cAMP. The study concluded that this combination could be harnessed for therapeutic strategies aimed at preventing vascular remodeling associated with diseases like atherosclerosis .

Case Study: Bone Tissue Engineering

Research conducted by de Boer et al. highlighted the potential of 6-Bnz-cAMP in bone tissue engineering. The study found that human mesenchymal stem cells treated with 6-Bnz-cAMP exhibited enhanced osteogenic differentiation and reduced proliferation rates, indicating its utility as a growth factor in regenerative medicine .

Comparative Analysis with Similar Compounds

The following table compares this compound with other cAMP analogs:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Cyclic Adenosine Monophosphate | Naturally occurring; activates both PKA and Epac | Broad activity spectrum |

| 8-Br-cyclic Adenosine Monophosphate | Potent PKA activator; widely used in research | Less selective than 6-Bnz-cAMP |

| N^6-benzoyl-cyclic Adenosine Monophosphate | Similar structure; may activate Epac pathways | Potentially broader signaling effects |

属性

IUPAC Name |

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYGSKQRPXISIB-FKVBDRBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。